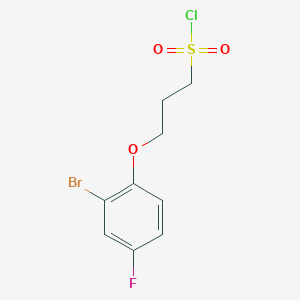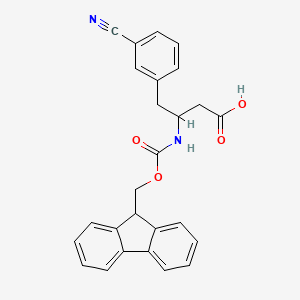
3-Tert-butylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butylpiperidine is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the third carbon of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the cycloaddition of α-tert-butylacrolein to butyl vinyl ether, followed by conversion of the resulting dihydropyran derivative into the piperidine base . This multi-step process requires specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-tert-butylpiperidine |
InChI |
InChI=1S/C9H19N/c1-9(2,3)8-5-4-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
VQMAMHGIVQPZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)




![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)




